molecular formula C9H6BrClO2 B009431 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride CAS No. 108551-60-6

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride

Cat. No.: B009431
CAS No.: 108551-60-6
M. Wt: 261.5 g/mol
InChI Key: WGOAQNQGOZTVID-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride, also known as BDBFC, is a chemical compound composed of a bromine atom, two hydrogens, a benzofuran ring, and a carbonyl chloride group. It is a colorless solid that has a melting point of 150-152°C and is soluble in organic solvents such as ethanol, acetone, and diethyl ether. BDBFC is used in various scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological processes, and the development of new drug therapies.

Scientific Research Applications

Chemical Synthesis and Modifications

  • Bromination and Vilsmeier–Haack Formylation : The chemical, 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride, can undergo bromination and Vilsmeier–Haack formylation, leading to the formation of various derivatives. These derivatives have been studied for their spectral properties (Drewry & Scrowston, 1969).

Synthesis of Analgesic Agents

  • Synthesis of Analgesic Compounds : Research shows the synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and their potential as analgesic agents. These studies contribute to understanding the medicinal applications of compounds structurally related to this compound (Boyle et al., 1986).

Application in Diuretics

  • Diuretic Synthesis : There has been synthesis of 6,7-Dichloro-2,3-dihydro-2-benzo[b]furancarboxylic acid derivatives for potential use in diuretics. This research offers insights into the therapeutic potential of derivatives of this compound (Ohsugi et al., 1989).

Use in Hypoglycemic Agents

  • Hypoglycemic Agent Synthesis : The synthesis of carbon-14 labelled oral hypoglycemic benzo(b)furansulphonylureas, which includes derivatives of this compound, highlights its application in the development of hypoglycemic agents (Elsom et al., 1977).

Development of Biologically Active Compounds

  • Biologically Active Compound Synthesis : Research into the synthesis of trans-2-aryl-2,3-dihydrobenzo[b]furan-3-carboxylates, related to this compound, has been applied in the formal total synthesis of biologically active compounds like (+)-lithospermic acid (Fischer et al., 2011).

Exploration of Furan Derivatives

  • Study of Furan Derivatives : The study of furan derivatives, including those related to this compound, in palladium-catalyzed desulfitative arylation, showcases the compound's potential in synthesizing functionally diverse furan-based structures (Beladhria et al., 2014).

Mechanism of Action

Target of Action

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride primarily targets specific enzymes and receptors involved in cellular signaling pathways. These targets often include kinases and other regulatory proteins that play crucial roles in cell proliferation, apoptosis, and other cellular processes .

Mode of Action

The compound interacts with its targets by forming covalent bonds with active sites on the enzymes or receptors. This interaction inhibits the normal function of these proteins, leading to a disruption in the signaling pathways they regulate. For example, if the target is a kinase, the compound may prevent phosphorylation events necessary for downstream signaling .

Biochemical Pathways

By inhibiting key enzymes, this compound affects several biochemical pathways. These pathways often include those involved in cell cycle regulation, apoptosis, and DNA repair. The inhibition of these pathways can lead to reduced cell proliferation and increased cell death, making the compound potentially useful in cancer therapy .

Result of Action

At the molecular level, the action of this compound results in the inhibition of target enzymes, leading to a cascade of cellular effects. These effects include the induction of apoptosis, inhibition of cell proliferation, and disruption of DNA repair mechanisms. At the cellular level, this can result in reduced tumor growth and increased sensitivity to other therapeutic agents .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These factors include pH, temperature, and the presence of other chemicals or enzymes that may interact with the compound. For instance, a highly acidic or basic environment may lead to the degradation of the compound, reducing its efficacy .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-7-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOAQNQGOZTVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383422
Record name 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108551-60-6
Record name 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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